molecular formula C19H14ClN3O2 B11617265 N'-(benzo[cd]indol-2-yl)-2-(4-chlorophenoxy)acetohydrazide

N'-(benzo[cd]indol-2-yl)-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11617265
M. Wt: 351.8 g/mol
InChI Key: KXHYZLAMLOGCTF-UHFFFAOYSA-N
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Description

N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzo[cd]indole core and a chlorophenoxyacetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves multiple steps. One common method starts with the preparation of benzo[cd]indol-2(1H)-one, which is then reacted with hydrazine derivatives to form the hydrazide. The final step involves the condensation of the hydrazide with 4-chlorophenoxyacetic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. In cancer therapy, it targets lysosomes, leading to autophagy and apoptosis in cancer cells. The compound enters the cells via polyamine transporters localized in the lysosomes, causing cell death through the crosstalk between autophagy and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Benzo[cd]indol-2(1H)-one oxime
  • 6-bromobenzo[cd]indol-2(1H)-one
  • 2,2a,3,4-tetrahydrobenzo[cd]indol-5(1H)-one

Uniqueness

N’-[(2E)-benzo[cd]indol-2(1H)-ylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its dual functionality as both a therapeutic agent and a bio-imaging agent. Its ability to target lysosomes and induce autophagy and apoptosis sets it apart from other similar compounds .

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

N'-benzo[cd]indol-2-yl-2-(4-chlorophenoxy)acetohydrazide

InChI

InChI=1S/C19H14ClN3O2/c20-13-7-9-14(10-8-13)25-11-17(24)22-23-19-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10H,11H2,(H,21,23)(H,22,24)

InChI Key

KXHYZLAMLOGCTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NNC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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